molecular formula C12H18Cl2N6O B15288728 Pyridine-3-carboximidamide hemihydrate hydrochloride

Pyridine-3-carboximidamide hemihydrate hydrochloride

Cat. No.: B15288728
M. Wt: 333.21 g/mol
InChI Key: AOHLMHDFGXVZAQ-UHFFFAOYSA-N
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Description

Pyridine-3-carboximidamide hemihydrate hydrochloride is a heterocyclic organic compound with the molecular formula C12H18Cl2N6O and a molecular weight of 333.22 . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-3-carboximidamide hemihydrate hydrochloride typically involves the functionalization of pyridine rings. One common method is the C–H functionalization of pyridines, which can be achieved through various catalytic processes . The reaction conditions often include the use of specific catalysts and bases to ensure regioselectivity and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Pyridine-3-carboximidamide hemihydrate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-carboximidamide derivatives .

Scientific Research Applications

Pyridine-3-carboximidamide hemihydrate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Pyridine-3-carboximidamide hemihydrate hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to metal ions or enzymes, thereby influencing their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridine-3-carboximidamide hemihydrate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the presence of the hemihydrate hydrochloride form. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18Cl2N6O

Molecular Weight

333.21 g/mol

IUPAC Name

pyridine-3-carboximidamide;hydrate;dihydrochloride

InChI

InChI=1S/2C6H7N3.2ClH.H2O/c2*7-6(8)5-2-1-3-9-4-5;;;/h2*1-4H,(H3,7,8);2*1H;1H2

InChI Key

AOHLMHDFGXVZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=N)N.C1=CC(=CN=C1)C(=N)N.O.Cl.Cl

Origin of Product

United States

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